Calcium pangamate
Overview
Description
Calcium pangamate , also known as pangamic acid or vitamin B15 , was initially discovered by Ernst T. Krebs Sr. and later promoted by his son, Ernst T. Krebs Jr., as a medicinal compound. Despite being labeled as a vitamin, it lacks nutritional value and has no established use in treating any specific disease. The term “pangamic” was coined by the Krebses, combining “pan” (meaning universal) and “gamic” (meaning seed), suggesting its widespread presence in seeds .
Synthesis Analysis
Pangamic acid has the empirical formula C10H19O8N and a molecular weight of 281 g/mol . It is an ester derived from d-gluconic acid and dimethylglycine . The Krebses patented a process for extracting this compound from apricot seeds, but subsequent attempts to reproduce their methods were unsuccessful .
Chemical Reactions Analysis
Despite various compounds labeled as pangamic acid, none have been conclusively proven to exhibit the characteristics initially attributed to this compound. Research remains inconclusive, and the synthesis methods proposed by the Krebses lack reproducibility .
Scientific Research Applications
1. Liver Health
Research conducted on albino rats with liver dystrophy induced by carbon tetrachloride revealed that a combination of orotic acid and calcium pangamate could decrease damage to subcellular structures of hepatocytes. This combination was found to promote more positive effects on membranous constituents and hyperplastic processes in liver parenchymal cells compared to the effects of these drugs used separately. Additionally, it was conducive to more intensive intracellular reparative regeneration (Posokhova, 1981).
2. Cardiovascular Health
Calcium pangamate (CP) was studied in patients with the cerebrasthenic syndrome of atherosclerotic genesis. It was found to facilitate a decrease in the cholesterol index of atherogenicity by increasing levels of serum high-density lipoproteins (HDLP). One factor contributing to this increase in HDLP levels was the stimulation of phospholipid incorporation into HDLP (Rastopchin, 1984).
3. Synthesis and Chemical Applications
Calcium pangamate, also known as vitamin Bis, is a natural derivative of dimethylglycine. Its positive influence on living organisms is primarily associated with its ability to participate in transmethylation reactions and undergo oxidative demethylation through the dimethylglycine group. This property has led to the preparation of other derivatives of dimethylglycine, mainly its esters, as possible synthetic analogs of vitamin B15 (Vasil'eva & Petrun'kin, 1969).
4. Immunomodulating Properties
A study on human volunteers showed that dimethylglycine (DMG), an analog of calcium pangamate, led to a fourfold increase in antibody response to pneumococcal vaccine compared to controls. This suggests that DMG, and by extension possibly calcium pangamate, can enhance both humoral and cell-mediated immune responses in humans (Graber et al., 1981).
5. Biochemical Applications
Calcium pangamate was evaluated for its effects on metabolic response during exercise in humans. The results indicated that ingestion of pangamic acid does not produce significant changes in short-term maximal treadmill performance, suggesting its limited impact in this specific application (Gray & Titlow, 1982).
properties
IUPAC Name |
calcium;(2R,3S,4R,5R)-6-[2-(dimethylamino)acetyl]oxy-2,3,4,5-tetrahydroxyhexanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C10H19NO8.Ca/c2*1-11(2)3-6(13)19-4-5(12)7(14)8(15)9(16)10(17)18;/h2*5,7-9,12,14-16H,3-4H2,1-2H3,(H,17,18);/q;;+2/p-2/t2*5-,7-,8+,9-;/m11./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWLAOERSRUNGEF-JQVJEGKNSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(=O)OCC(C(C(C(C(=O)[O-])O)O)O)O.CN(C)CC(=O)OCC(C(C(C(C(=O)[O-])O)O)O)O.[Ca+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CC(=O)OC[C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O.CN(C)CC(=O)OC[C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O.[Ca+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36CaN2O16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
600.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Calcium pangamate | |
CAS RN |
20310-61-6 | |
Record name | Calcium pangamate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020310616 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Calcium pangamate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13590 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | CALCIUM PANGAMATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/492G10Q871 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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